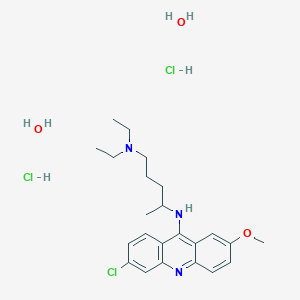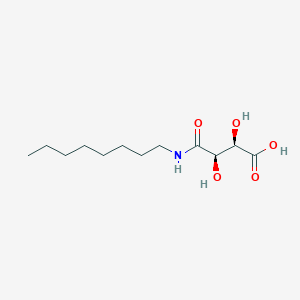
Chlorhydrate de quinacrine dihydraté
Vue d'ensemble
Description
Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Applications De Recherche Scientifique
Applications antiparasitaires
Quinacrine a été initialement développée comme un agent antiprotozoaire qui agit sur les parasites trypanosomes . Elle a une longue histoire d'utilisations thérapeutiques, en particulier dans le traitement des infections parasitaires .
Applications anti-inflammatoires
Quinacrine s'est avérée posséder des propriétés anti-inflammatoires. Elle a été utilisée comme immunomodulateur dans le lupus érythémateux cutané et diverses maladies rhumatismales, en inhibant la phospholipase A2 et en modulant la réponse Th1/Th2 .
Applications anticancéreuses
Quinacrine a montré un potentiel en tant qu'agent anticancéreux. Elle a des actions sur les protéines nucléaires, la voie de l'acide arachidonique et la résistance aux médicaments multiples, ainsi que ses actions sur les protéines de signalisation dans le cytoplasme . En particulier, le rôle de la quinacrine sur les voies NF-κB, p53 et AKT est remarquable .
Applications antivirales
Quinacrine a démontré une forte activité dans l'inhibition de la réplication virale du SARS-CoV-2 in vitro . Les activités antivirales les plus pertinentes de la quinacrine sont liées à sa capacité à augmenter le pH dans les organites acides, diminuant l'activité enzymatique virale pour l'entrée des cellules virales, et à sa capacité à se lier à l'ADN et à l'ARN viraux .
Modulation de la perméabilité de la membrane cellulaire
Quinacrine a été utilisée dans des expériences de biologie cellulaire comme un inhibiteur de la phospholipase A2 . Elle agit également comme un modulateur de la perméabilité de la membrane cellulaire .
Inhibition de la topoisomérase
Quinacrine agit comme un inhibiteur de la topoisomérase <svg class="
Safety and Hazards
Mécanisme D'action
Target of Action
Quinacrine dihydrochloride dihydrate primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . It also acts as an inhibitor of phospholipase A2 .
Mode of Action
Quinacrine’s interaction with its targets leads to significant changes in cellular processes. By binding to DNA, it inhibits the transcription and translation to RNA . Fluorescence studies using Giardia suggest that the outer membranes may be involved . As an inhibitor of phospholipase A2, it interferes with the metabolism of phospholipids .
Biochemical Pathways
Quinacrine affects several biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, quinacrine suppresses the lupus erythematous cell factor . It also acts as a strong inhibitor of cholinesterase . Furthermore, it has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as actions on signaling proteins in the cytoplasm .
Pharmacokinetics
It is known that quinacrine can produce a yellow stain in the skin as well as areas of discoloration appearing like “black and blue marks” or bruises presumably due to melanin binding . Long-term high-dose malarial suppressive therapy was occasionally associated with reversible hepatitis presumably due to quinacrine’s tendency to concentrate in the liver .
Result of Action
Quinacrine has been used as an antimalarial drug and as an antibiotic . It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs . Quinacrine may be injected into the space surrounding the lungs to prevent reoccurrence of pneumothorax .
Action Environment
The action, efficacy, and stability of quinacrine can be influenced by various environmental factors. For instance, the concentration of quinacrine in the liver can lead to reversible hepatitis during long-term high-dose malarial suppressive therapy . The staining of the skin and discoloration are presumably due to melanin binding, which suggests that the presence of melanin in the environment could influence the action of quinacrine .
Analyse Biochimique
Biochemical Properties
Quinacrine dihydrochloride dihydrate is known to interact with various enzymes and proteins. It inhibits succinate oxidation and interferes with electron transport . In addition, by binding to nucleoproteins, quinacrine dihydrochloride dihydrate suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .
Cellular Effects
Quinacrine dihydrochloride dihydrate has significant effects on various types of cells and cellular processes. It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs . It appears to interfere with the parasite’s metabolism .
Molecular Mechanism
Quinacrine dihydrochloride dihydrate does not appear to localize to the nucleus of Giardia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action .
Temporal Effects in Laboratory Settings
It is known that quinacrine dihydrochloride dihydrate is used in cell biological experiments as an inhibitor of phospholipase A2 .
Dosage Effects in Animal Models
The effects of quinacrine dihydrochloride dihydrate vary with different dosages in animal models. For instance, the LD50 in rats is 900 mg/kg and in mice is 1000 mg/kg . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .
Metabolic Pathways
It is known to inhibit succinate oxidation and interfere with electron transport .
Transport and Distribution
It is known that quinacrine dihydrochloride dihydrate does not appear to localize to the nucleus of Giardia trophozoites .
Subcellular Localization
It is known that quinacrine dihydrochloride dihydrate does not appear to localize to the nucleus of Giardia trophozoites .
Propriétés
| { "Design of the Synthesis Pathway": "Quinacrine dihydrochloride dihydrate can be synthesized by a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "8-aminoquinoline", "p-chloroaniline", "sodium bicarbonate", "sulfuric acid", "sodium nitrite", "sodium dithionite", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "8-aminoquinoline is reacted with p-chloroaniline in the presence of sodium bicarbonate and ethanol to form 4,8-dichloroquinoline.", "4,8-dichloroquinoline is then reacted with sodium nitrite and sulfuric acid to form 4,8-dichloroquinoline-5,7-dione.", "4,8-dichloroquinoline-5,7-dione is reduced with sodium dithionite in the presence of hydrochloric acid to form quinacrine dihydrochloride.", "Quinacrine dihydrochloride is then crystallized from ethanol and water to form quinacrine dihydrochloride dihydrate." ] } | |
Numéro CAS |
6151-30-0 |
Formule moléculaire |
C23H33Cl2N3O2 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2 |
Clé InChI |
SHUFTPHVWKTNFH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl |
| 6151-30-0 69-05-6 |
|
Pictogrammes |
Irritant |
Numéros CAS associés |
83-89-6 (Parent) |
Synonymes |
Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary degradation pathways of Quinacrine dihydrochloride dihydrate?
A1: Research indicates that Quinacrine dihydrochloride dihydrate undergoes degradation through various pathways depending on the conditions.
- Thermal Degradation: The primary thermal degradation product, both in solid form and solution, is the N-deethyl compound. [] This suggests a loss of an ethyl group from the nitrogen atom within the molecule's structure.
- Oxidative Degradation: In solution, Quinacrine tertiary amine oxide forms as a significant impurity, indicating oxidative stress. [] This highlights the molecule's susceptibility to oxidation.
- Photolytic Degradation: Exposure to light leads to the formation of two photolytic impurities. One forms through aromatic amine cleavage, and the other through O-demethylation. [] This emphasizes the importance of light protection during storage and handling.
Q2: How stable is Quinacrine dihydrochloride dihydrate in different conditions?
A2:
- Solid State: Thermal analysis reveals a two-step dehydration process in the solid state, ultimately leading to the destruction of the crystal lattice. [] This suggests that the compound might require specific storage conditions to maintain its stability.
- Aqueous Solutions: While the provided research doesn't specify stability in various solutions, it highlights degradation pathways in aqueous environments. [] Further research is needed to determine the compound's stability in different solvents and formulations.
Q3: Are there any identified impurities in Quinacrine dihydrochloride dihydrate, and what are their potential toxicity risks?
A3: Yes, researchers have identified seven related compounds within Quinacrine dihydrochloride dihydrate using liquid chromatography-ion trap mass spectrometry. [] Notably:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)





